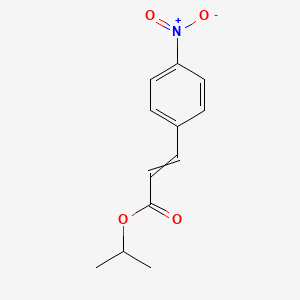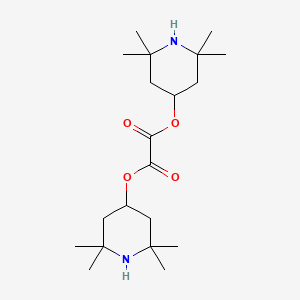phosphanium bromide CAS No. 83085-84-1](/img/structure/B14421102.png)
[5-(Acetyloxy)pentyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetyloxy)pentylphosphanium bromide: is a chemical compound with the molecular formula C25H28BrO2P. It is a phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acetyloxy)pentylphosphanium bromide typically involves the reaction of triphenylphosphine with 5-bromopentyl acetate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for 5-(Acetyloxy)pentylphosphanium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Acetyloxy)pentylphosphanium bromide can undergo oxidation reactions, where the phosphorus atom is oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various phosphonium salts.
- Acts as a phase-transfer catalyst in certain reactions .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine:
- Explored for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry:
Wirkmechanismus
The mechanism of action of 5-(Acetyloxy)pentylphosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can disrupt cellular processes, making it effective as an antimicrobial agent. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify other molecules, enhancing its utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- (5-Carboxypentyl)(triphenyl)phosphanium bromide
- Triphenyl(3-phenylpropyl)phosphanium bromide
- Phosphonium, (2-methoxyethyl)triphenyl-, bromide
- (2-Naphthylmethyl)(triphenyl)phosphanium bromide
- Triphenyl(2-thienylmethyl)phosphanium bromide
- (2-Phenoxyethyl)(triphenyl)phosphanium bromide
- 2-Cyanoethyl triphenylphosphonium bromide
Uniqueness: What sets 5-(Acetyloxy)pentylphosphanium bromide apart from similar compounds is its unique acetyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications and as a reagent in various chemical reactions .
Eigenschaften
CAS-Nummer |
83085-84-1 |
|---|---|
Molekularformel |
C25H28BrO2P |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
5-acetyloxypentyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-22(26)27-20-12-5-13-21-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25;/h2-4,6-11,14-19H,5,12-13,20-21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VCKVZEMBKKKELI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



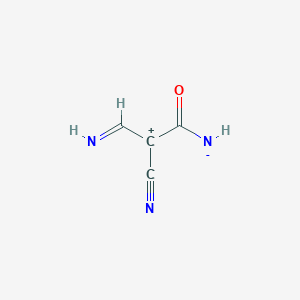
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
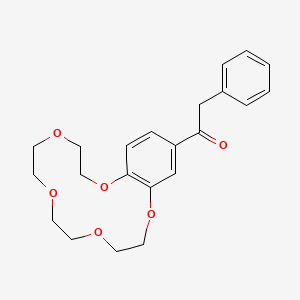
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
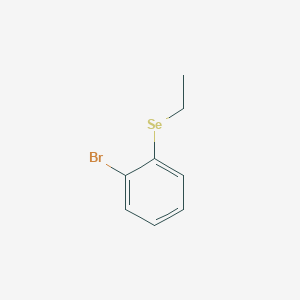
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

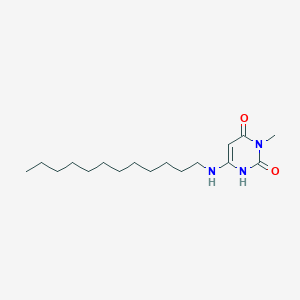
![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
